molecular formula C8H17IO B3155398 8-Iodooctan-1-ol CAS No. 79918-35-7

8-Iodooctan-1-ol

Cat. No.: B3155398
CAS No.: 79918-35-7
M. Wt: 256.12 g/mol
InChI Key: QXUBKYIZMFXTEU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Iodooctan-1-ol consists of an eight-carbon chain (octane) with an iodine atom attached to the eighth carbon and a hydroxyl group (-OH) attached to the first carbon . The average mass is 256.124 Da and the monoisotopic mass is 256.032410 Da .

Scientific Research Applications

1. Solar Cell Efficiency Improvement

8-Iodooctan-1-ol, particularly in the form of 1,8-diiodooctane, has been utilized as a processing additive to enhance the efficiency of bulk heterojunction (BHJ) solar cells. This substance assists in controlling the morphology of BHJ materials used in solar cells. The efficiency of BHJ solar cells improved significantly when using 1,8-diiodooctane, from 3.4% to 5.1% in one study, showcasing its potential in renewable energy applications (Lee et al., 2008).

2. Catalytic Reduction and Electrochemical Applications

1-Iodooctane, closely related to this compound, has been studied for its role in the catalytic reduction by nickel(I) salen electrogenerated at carbon cathodes in dimethylformamide. This research demonstrates the potential of iodooctane in catalytic processes and its applications in electrochemistry (Raess et al., 2007).

3. Effects on Chemical and Electronic Environments in Thin Films

In the realm of thin films, particularly in perovskite solar cells, 1,8-diiodooctane (DIO) has been studied for its influence on the chemical and electronic environment. DIO alters the kinetics of crystal growth in wide bandgap CH3NH3PbBr3 films. It facilitates the chelation between iodine and lead, affecting optical and structural properties of these films, which is crucial for the performance of solar cells and light-emitting diodes (Singh & Kabra, 2018).

4. Impact on Organic Solar Cells Stability

The stability of organic solar cells under UV light exposure is also affected by 1,8-diiodooctane. It acts as a photo-acid, leading to accelerated degradation of the solar cells. This finding is critical for designing materials and additives to enhance both efficiency and stability of organic solar cells (Doumon et al., 2019).

5. Enzymatic Polymerization Applications

This compound, or similar compounds, have been used in enzymatic ring-opening polymerization and copolymerization processes. This application highlights the role of iodooctane derivatives in polymer science, particularly in creating various polymers using lipase catalysts (Kobayashi et al., 1998).

6. Photoinduced Degradation in Photovoltaics

The presence of residual 1,8-diiodooctane in bulk-heterojunction organic photovoltaic films can lead to photoinduced degradation. This insight is vital for improving the long-term stability and performance of photovoltaic materials by controlling the concentration and removal of such additives (Jacobs et al., 2018).

Properties

IUPAC Name

8-iodooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUBKYIZMFXTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-chlorooctan-1-ol (25 g, 152 mmol) and sodium iodide (125 g, 834 mmol) in acetone (500 ml) was heated at reflux overnight. The mixture was filtered to remove precipitated sodium chloride, the filtrate was evaporated in vacuo, and the residue partitioned between water (200 ml) and ether (200 ml). The ether layer was separated, washed with 1M sodium thoisulfate solution (200 ml), and dried over anhydrous magnesium sulfate. Filtration, and solvent removal in vacuo, afforded 8-iodooctan-1-ol as a colorless oil (34.85 g, 90%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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